molecular formula C9H11NO2 B14494814 Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate CAS No. 64741-24-8

Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate

Cat. No.: B14494814
CAS No.: 64741-24-8
M. Wt: 165.19 g/mol
InChI Key: FHXPBCLOVOLROP-UHFFFAOYSA-N
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Description

Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate typically involves the reaction of 2-azabicyclo[2.2.0]hex-5-en-3-one with ethyl acetate under specific conditions. One method involves irradiating a solution of 2-hydroxypyridine in deionized water using 300 nm light bulbs at 25-30°C for several days. The solvent is then removed by rotary evaporation, and the product is purified by column chromatography using a petroleum ether and ethyl acetate mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of epoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-azabicyclo[220]hex-5-en-3-ylidene)acetate is unique due to its specific bicyclic structure and the presence of an ethyl ester group

Properties

CAS No.

64741-24-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

ethyl 2-(2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)5-8-6-3-4-7(6)10-8/h3-7,10H,2H2,1H3

InChI Key

FHXPBCLOVOLROP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2C=CC2N1

Origin of Product

United States

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